3-Diallylaminomethyl-4-methoxy-benzaldehyde

Physicochemical Properties Lipophilicity Molecular Descriptor

3-Diallylaminomethyl-4-methoxy-benzaldehyde (CAS 832740-13-3) is a specialty research chemical characterized as a dialkylaminomethyl-substituted methoxybenzaldehyde derivative. With a molecular formula of C15H19NO2 and a molecular weight of 245.32 g/mol , this compound is classified as a 'useful research chemical' and 'versatile small molecule scaffold'.

Molecular Formula C15H19NO2
Molecular Weight 245.322
CAS No. 832740-13-3
Cat. No. B2456227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Diallylaminomethyl-4-methoxy-benzaldehyde
CAS832740-13-3
Molecular FormulaC15H19NO2
Molecular Weight245.322
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=O)CN(CC=C)CC=C
InChIInChI=1S/C15H19NO2/c1-4-8-16(9-5-2)11-14-10-13(12-17)6-7-15(14)18-3/h4-7,10,12H,1-2,8-9,11H2,3H3
InChIKeyPHNVBPBQXYWFQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Diallylaminomethyl-4-methoxy-benzaldehyde (CAS 832740-13-3): Structural and Physicochemical Baseline for Research Procurement


3-Diallylaminomethyl-4-methoxy-benzaldehyde (CAS 832740-13-3) is a specialty research chemical characterized as a dialkylaminomethyl-substituted methoxybenzaldehyde derivative. With a molecular formula of C15H19NO2 and a molecular weight of 245.32 g/mol , this compound is classified as a 'useful research chemical' and 'versatile small molecule scaffold' . Its structure features an aldehyde group at the 1-position, a methoxy group at the 4-position, and a diallylaminomethyl moiety at the 3-position of a benzene ring. This specific substitution pattern and the presence of two terminal allyl groups distinguish it from simpler dialkylamino benzaldehydes, providing unique physicochemical properties and synthetic handles that are critical for applications in medicinal chemistry, materials science, and as a building block for more complex molecular architectures.

Critical Structural Determinants of 3-Diallylaminomethyl-4-methoxy-benzaldehyde Preclude Direct Substitution by Common Analogs


Attempts to replace 3-diallylaminomethyl-4-methoxy-benzaldehyde with more common analogs like 4-(diethylamino)benzaldehyde (DEAB) or 3-diethylaminomethyl-4-methoxybenzaldehyde will inevitably lead to divergent experimental outcomes. The compound's substitution pattern—a 3-aminomethyl group on a 4-methoxybenzaldehyde core—is fundamentally distinct from the 4-amino substitution found in widely studied ALDH inhibitors like DEAB and DPAB, which is known to critically impact enzyme binding and inhibition profiles [1]. Furthermore, the presence of two terminal allyl groups on the amine provides unique synthetic versatility (e.g., for olefin metathesis or thiol-ene click chemistry) that is absent in the corresponding diethyl or dipropyl analogs. The combination of these structural features results in altered lipophilicity (predicted XLogP3 of 3.0) and molecular weight (245.32 g/mol) compared to simpler dialkylamino benzaldehydes , thereby affecting critical parameters such as solubility, membrane permeability, and chromatographic behavior. These differences render in-class substitution without re-optimization of the entire experimental system highly inadvisable.

Quantitative Differentiation of 3-Diallylaminomethyl-4-methoxy-benzaldehyde: A Comparator-Based Evidence Review


Increased Molecular Weight and Lipophilicity Differentiate 3-Diallylaminomethyl-4-methoxy-benzaldehyde from 3-Diethylaminomethyl and 4-Diethylamino Analogs

3-Diallylaminomethyl-4-methoxy-benzaldehyde exhibits a higher molecular weight (245.32 g/mol) and greater calculated lipophilicity (XLogP3 of 3.0) compared to its structurally closest analogs, 3-diethylaminomethyl-4-methoxybenzaldehyde and 4-(diethylamino)benzaldehyde (DEAB). These differences directly impact solubility, membrane permeability, and chromatographic retention time, making the compound distinct for applications where these parameters are critical .

Physicochemical Properties Lipophilicity Molecular Descriptor

Elevated Boiling Point of 3-Diallylaminomethyl-4-methoxy-benzaldehyde Indicates Distinct Physical Handling Requirements

The boiling point of 3-diallylaminomethyl-4-methoxy-benzaldehyde is reported as 345.0 ± 42.0 °C at 760 mmHg, which is substantially higher than that of the simpler analog 4-(diethylamino)benzaldehyde (DEAB), which has a boiling point of 174 °C (at 7 mmHg) . This significant difference necessitates different storage, handling, and synthetic protocols, particularly in reactions requiring elevated temperatures or distillative purification.

Thermal Properties Boiling Point Safety

Structural Basis for Divergent ALDH Inhibition: 3-Substitution Pattern Distinguishes 3-Diallylaminomethyl-4-methoxy-benzaldehyde from Potent 4-Substituted ALDH Inhibitors

The known class of potent ALDH inhibitors, including 4-(N,N-dipropylamino)benzaldehyde (DPAB) and 4-(diethylamino)benzaldehyde (DEAB), universally features a 4-dialkylamino substitution on the benzaldehyde ring [1]. 3-Diallylaminomethyl-4-methoxy-benzaldehyde possesses a distinct 3-aminomethyl substitution pattern, a structural deviation that is predicted to profoundly alter its binding mode and inhibitory potency against ALDH isozymes compared to the 4-substituted analogs [1].

Aldehyde Dehydrogenase Enzyme Inhibition Structure-Activity Relationship

Unique Synthetic Versatility: Diallylamino Group Offers Orthogonal Reactivity Not Present in Diethyl or Dipropyl Analogs

The diallylamino group of 3-diallylaminomethyl-4-methoxy-benzaldehyde contains two terminal alkene functionalities, providing reactive handles for orthogonal synthetic transformations such as olefin metathesis, thiol-ene click chemistry, or hydroamination . These reactions are not possible with the corresponding diethylamino or dipropylamino analogs, which are chemically inert under these conditions. The compound's purity of ≥95% ensures reliable performance in these demanding synthetic applications .

Synthetic Chemistry Click Chemistry Olefin Metathesis

Evidence-Based Application Scenarios for Procuring 3-Diallylaminomethyl-4-methoxy-benzaldehyde


Synthesis of Functional Polymers and Dendrimers via Olefin Metathesis

The two terminal allyl groups on the diallylamino moiety of 3-diallylaminomethyl-4-methoxy-benzaldehyde make it an ideal monomer or functionalization agent for acyclic diene metathesis (ADMET) polymerization or ring-opening metathesis polymerization (ROMP) . This allows for the creation of novel polymers with pendant aldehyde groups, which can be further functionalized post-polymerization. This application leverages the unique reactivity of the compound, which is absent in its saturated diethylamino or dipropylamino analogs, to create materials with tailored properties for drug delivery, coatings, or advanced materials.

Structural Probe in Aldehyde Dehydrogenase (ALDH) Structure-Activity Relationship Studies

Given that potent ALDH inhibitors like DPAB and DEAB feature a 4-dialkylamino substitution, 3-diallylaminomethyl-4-methoxy-benzaldehyde, with its distinct 3-aminomethyl pattern, serves as a crucial negative control or structural probe [1]. Researchers investigating the binding pocket of ALDH isoforms can use this compound to confirm that the 4-position substitution is essential for high-affinity inhibition. Its use helps validate computational models and experimental findings related to the enzyme's active site topology.

Development of Reagents for Thiol-Ene Click Chemistry

The terminal alkene bonds of the diallylamino group are highly reactive toward thiols under radical conditions, enabling efficient thiol-ene 'click' reactions . This chemistry is orthogonal to the aldehyde group, allowing for the sequential, high-yielding functionalization of the molecule. This scenario is particularly valuable for bioconjugation, where the aldehyde can be used for oxime ligation with biomolecules, and the allyl group can be used to attach fluorophores or affinity tags in a subsequent step.

Hydroamination Reactions for the Synthesis of Nitrogen-Containing Heterocycles

The allyl groups of 3-diallylaminomethyl-4-methoxy-benzaldehyde can participate in intramolecular hydroamination reactions, providing a route to complex nitrogen-containing heterocycles such as pyrrolidines or piperidines . This synthetic pathway is not accessible with the corresponding diethylamino analog and offers a distinct route to novel scaffolds for medicinal chemistry libraries, potentially leading to compounds with unique biological activities.

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